Sodium (S)-2-hydroxypentanedioate

Catalog No.
S944199
CAS No.
63512-50-5
M.F
C5H6Na2O5
M. Wt
192.078
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium (S)-2-hydroxypentanedioate

CAS Number

63512-50-5

Product Name

Sodium (S)-2-hydroxypentanedioate

IUPAC Name

disodium;(2S)-2-hydroxypentanedioate

Molecular Formula

C5H6Na2O5

Molecular Weight

192.078

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m0../s1

InChI Key

DZHFTEDSQFPDPP-QTNFYWBSSA-L

SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Synonyms

(2S)-2-Hydroxypentanedioic Acid; L-2-Hydroxyglutaric Acid Disodium Salt; (S)-α-Hydroxyglutaric Acid Disodium Salt; L-2-Hydroxyglutarate Disodium Salt;

Neuroscience Research:

  • Studies are investigating the potential role of sodium (S)-2-hydroxypentanedioate in regulating brain development and function. Researchers are exploring its effects on neurotransmitters and their receptors in the brain [].

Metabolic Research:

  • Research is being conducted to understand how sodium (S)-2-hydroxypentanedioate affects cellular metabolism and energy production. Studies are also examining its potential role in regulating blood sugar levels [].

Cancer Research:

  • Some scientific studies are investigating the potential effects of sodium (S)-2-hydroxypentanedioate on cancer cell growth and development [].

Other Areas of Research:

  • In addition to the areas mentioned above, ongoing research is exploring the potential applications of sodium (S)-2-hydroxypentanedioate in other areas, such as bone health and wound healing [].

Sodium (S)-2-hydroxypentanedioate, also known as disodium (S)-2-hydroxypentanedioate, is a sodium salt derived from 2-hydroxypentanedioic acid. Its molecular formula is C5H6Na2O5C_5H_6Na_2O_5 and it has a molar mass of approximately 192.08 g/mol. This compound exists as a white crystalline solid and is soluble in water, making it useful in various biological and chemical applications. It is classified as an α-ketoglutarate-dependent dioxygenase inhibitor, which plays a significant role in metabolic pathways and cellular processes .

, primarily due to its hydroxyl and carboxyl functional groups. Some notable reactions include:

  • Neutralization: The synthesis of sodium (S)-2-hydroxypentanedioate typically involves the neutralization of (S)-2-hydroxyglutaric acid with sodium hydroxide:
     S 2 hydroxyglutaric acid+NaOHsodium S 2 hydroxypentanedioate+H2O\text{ S 2 hydroxyglutaric acid}+\text{NaOH}\rightarrow \text{sodium S 2 hydroxypentanedioate}+\text{H}_2\text{O}
  • Redox Reactions: As an α-ketoglutarate analog, it may also participate in redox reactions involving various enzymes that utilize α-ketoglutarate as a substrate.

Sodium (S)-2-hydroxypentanedioate exhibits biological activity primarily as an inhibitor of certain dioxygenases. Its mechanism of action involves competition with α-ketoglutarate, affecting processes such as gene expression regulation and cellular metabolism. Studies have shown that it can inhibit the activity of specific demethylases, which are crucial for histone modification and gene regulation .

Additionally, this compound has been investigated for its potential role in cancer biology, particularly regarding its effects on glioma stem cells through modulation of tumor suppressor pathways .

The synthesis of sodium (S)-2-hydroxypentanedioate can be achieved through several methods:

  • Neutralization Reaction: The most common method involves the reaction of (S)-2-hydroxyglutaric acid with sodium hydroxide:
    • Reagents: (S)-2-hydroxyglutaric acid and sodium hydroxide.
    • Conditions: The reaction is typically carried out at room temperature with stirring until complete dissolution occurs.
  • Alternative Methods: Other synthetic routes may involve enzymatic synthesis or the use of specific catalysts to promote the formation of the desired salt from precursor compounds.

Sodium (S)-2-hydroxypentanedioate has several applications across different fields:

  • Biochemical Research: It is used as a biochemical tool to study metabolic pathways involving α-ketoglutarate-dependent enzymes.
  • Pharmaceutical Development: Due to its inhibitory effects on dioxygenases, it is being explored for potential therapeutic applications in cancer treatment and metabolic disorders.
  • Agricultural Chemistry: This compound may also find applications in agriculture as a growth regulator or in the synthesis of agrochemicals.

Research on interaction studies involving sodium (S)-2-hydroxypentanedioate primarily focuses on its inhibitory effects on enzymes. For example, studies have demonstrated that it competes with α-ketoglutarate for binding to various dioxygenases, influencing their activity and downstream biological effects.

In vitro studies have shown that concentrations of sodium (S)-2-hydroxypentanedioate can modulate the activity of histone demethylases, impacting gene expression profiles in cancer cells .

Several compounds share structural similarities with sodium (S)-2-hydroxypentanedioate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Sodium (R)-2-hydroxypentanedioateC5H6Na2O5C_5H_6Na_2O_5Enantiomer with potentially different biological activities
Disodium α-ketoglutarateC5H6Na2O5C_5H_6Na_2O_5Directly involved in energy metabolism and amino acid synthesis
Sodium glutarateC5H7NaO4C_5H_7NaO_4A simple dicarboxylic acid used in various biochemical applications

Uniqueness

Sodium (S)-2-hydroxypentanedioate is unique due to its specific stereochemistry and its role as an inhibitor of α-ketoglutarate-dependent dioxygenases, which distinguishes it from other similar compounds that may not exhibit such selective inhibition or biological relevance.

Dates

Modify: 2023-08-15

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